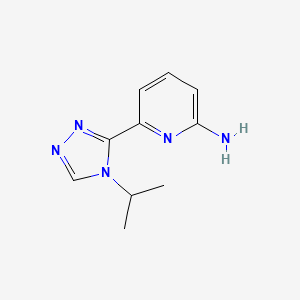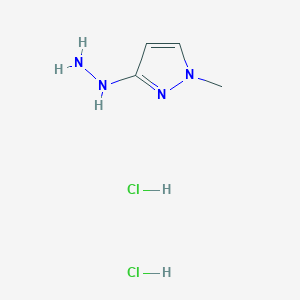
3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the CAS Number: 1803566-07-5 . It has a molecular weight of 185.06 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N4.2ClH/c1-8-3-2-4 (6-5)7-8;;/h2-3H,5H2,1H3, (H,6,7);2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. For instance, they can be formed through the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 185.06 . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Anticancer Applications
Pyrazole derivatives, including compounds structurally related to 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, have been investigated for their potential anticancer properties. For instance, two pyrazole compounds were synthesized and analyzed for their electronic structure and physico-chemical properties, suggesting their utility as anti-cancer agents through docking analysis. The study highlighted the compounds' potential negative response against human microsomal prostaglandin E synthase 1, an enzyme involved in inflammation and cancer pathways (Thomas et al., 2019).
Antibacterial and Antifungal Activity
Research has also focused on the synthesis of new pyrazoline and pyrazole derivatives with potential antibacterial and antifungal activities. Specific pyrazoline derivatives were synthesized by condensing chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride, showing effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Synthesis of Bis(pyrazolyl)methanes
The synthesis of bis(pyrazolyl)methanes, which are of interest due to their wide range of biological activities and application as chelating agents, has been explored through multi-component reactions involving 3-methyl-5-pyrazolone derivatives. This area of research opens up avenues for the development of new materials with potential application in medicinal chemistry and material science (Sadeghpour & Olyaei, 2021).
Green Synthesis Approaches
There is a growing interest in the development of environmentally friendly synthesis methods for pyrazole derivatives. A study demonstrated the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, highlighting a green chemistry approach that minimizes the use of hazardous solvents and presents a sustainable pathway for the production of pyrazole-based compounds (Al-Matar et al., 2010).
Pharmacological Applications
Pyrazole derivatives synthesized from this compound have been explored for various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The synthesis and biological evaluation of these compounds have provided insights into their potential therapeutic applications, supporting further research into their mechanism of action and efficacy (Kumar et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-2-4(6-5)7-8;;/h2-3H,5H2,1H3,(H,6,7);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBRXYAFLDOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-07-5 |
Source


|
| Record name | 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)

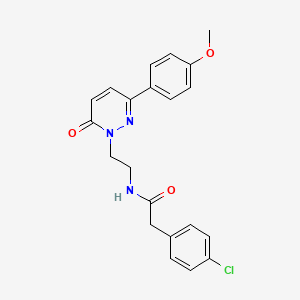
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)
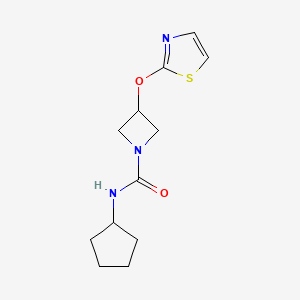
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)
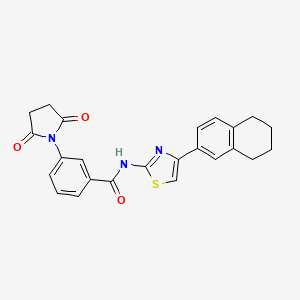
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
